molecular formula C18H29NO3 B1666914 Betaxolol CAS No. 63659-18-7

Betaxolol

货号: B1666914
CAS 编号: 63659-18-7
分子量: 307.4 g/mol
InChI 键: NWIUTZDMDHAVTP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

贝他乐克可以通过一个多步合成过程合成,该过程涉及4-(2-环丙基甲氧基)乙基苯酚与环氧氯丙烷反应,形成环氧化物中间体。 然后将该中间体与异丙胺反应生成贝他乐克 . 反应条件通常涉及使用乙醇或甲醇等溶剂,并且可能需要加热以促进反应。

工业生产方法

在工业环境中,贝他乐克的生产涉及类似的合成路线,但规模更大。 该过程针对产量和纯度进行了优化,通常包括额外的纯化步骤,如重结晶或色谱,以确保最终产品符合药学标准 .

化学反应分析

反应类型

贝他乐克会发生各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化会导致各种降解产物的形成,而取代反应会产生不同的贝他乐克衍生物 .

生物活性

Betaxolol is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and glaucoma. Its mechanism of action involves blocking catecholamine stimulation of beta-1 receptors, leading to decreased heart rate and blood pressure. This compound has also been investigated for its potential antibacterial properties against resistant strains of bacteria.

This compound exhibits beta-1 selectivity , which means it primarily affects the heart by blocking the beta-1 adrenergic receptors. This action results in:

  • Reduced heart rate : By inhibiting the effects of epinephrine, this compound decreases the heart rate and cardiac output, making it beneficial in conditions like ischemic heart disease.
  • Lowered blood pressure : It reduces both systolic and diastolic blood pressure, which is essential for patients with hypertension.
  • Renin release inhibition : this compound prevents the release of renin, a hormone that contributes to blood vessel constriction, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals:

  • Absorption : Oral bioavailability is approximately 89% ± 5%, unaffected by food intake.
  • Peak Concentration : Mean peak plasma concentrations occur between 1.5 to 6 hours post-administration, with a half-life ranging from 14 to 22 hours.
  • Metabolism : Primarily hepatic, with about 15% excreted unchanged; most is eliminated as metabolites .
ParameterValue
Bioavailability89% ± 5%
Peak Plasma Concentration21.6 ng/ml
Half-Life14 to 22 hours
Protein BindingApproximately 50%

Antihypertensive Effects

Clinical studies have demonstrated that this compound effectively lowers both resting and exercise-induced heart rates and blood pressure. For instance, a study comparing this compound with propranolol found that this compound produced less inhibition of peripheral blood flow while effectively reducing heart rate .

Antibacterial Properties

Recent research has highlighted this compound's potential as an inhibitor of the NDM-1 enzyme in E. coli, which is responsible for antibiotic resistance. The compound showed a 50% inhibitory concentration (IC50) of 19.3 ± 0.9 μM, indicating significant antibacterial activity. In combination with meropenem, it demonstrated enhanced efficacy against systemic bacterial infections in animal models, suggesting its potential role in treating resistant infections .

Case Studies

  • Hypertension Management : In a clinical trial involving patients with hypertension, this compound was administered at doses ranging from 10 mg to 40 mg daily. Results indicated a significant reduction in both systolic and diastolic pressures over a period of several weeks.
  • Glaucoma Treatment : this compound has been used as an ocular hypotensive agent for glaucoma patients. A study showed that topical administration effectively lowered intraocular pressure compared to untreated controls.
  • Infection Control : In vivo studies on BALB/c mice infected with NDM-1 positive E. coli revealed that treatment with this compound combined with meropenem led to a significant reduction in leukocyte counts and organ bacterial loads, demonstrating its therapeutic potential against resistant bacterial infections .

常见问题

Basic Research Questions

Q. What experimental approaches are used to study Betaxolol's inhibitory effects on voltage-dependent calcium channels?

  • Methodological Answer: Voltage-clamp techniques in isolated cells (e.g., mesenteric artery or portal vein cells) are employed to measure calcium channel currents. Command potentials (e.g., -30 mV to +10 mV) are applied to evaluate current-voltage relationships. Dose-response curves are generated using concentrations ranging from 10 μM to 100 μM, with IC50 values calculated via nonlinear least-squares fitting . Statistical significance is determined using ANOVA and Student’s t-test, with P < 0.05 as the threshold .

Q. How is this compound-induced cytotoxicity quantified in corneal endothelial cells?

  • Methodological Answer: Cytotoxicity is assessed using light microscopy to observe morphological changes (e.g., cytoplasmic vacuolation, cell shrinkage) and acridine orange/ethidium bromide (AO/EB) staining to distinguish apoptotic cells. DNA fragmentation is analyzed via agarose gel electrophoresis, and ultrastructural changes (e.g., chromatin condensation) are examined using transmission electron microscopy (TEM). Dose-dependent effects are tested across concentrations (0.021875–2.8 g/L) .

Q. What statistical methods are recommended for analyzing this compound’s pharmacological data?

  • Methodological Answer: Nonlinear regression (e.g., curve fitting for IC50 determination) and ANOVA are standard. For paired comparisons (e.g., treated vs. control groups), unpaired Student’s t-tests are used. Data are expressed as mean ± SEM, and P < 0.05 is considered significant .

Advanced Research Questions

Q. How do enantiomers of this compound differ in their interactions with ion channels?

  • Methodological Answer: Racemates (+)- and (-)-Betaxolol are tested using voltage-clamp assays to compare inhibition of calcium or sodium currents. For example, at 10 μM, both enantiomers show similar inhibition (~15–17% in portal vein cells), suggesting minimal stereoselectivity. Competitive vs. allosteric binding is distinguished via Scatchard analysis and kinetic studies (e.g., dissociation rate acceleration) .

Q. What experimental designs optimize the detection of this compound in complex matrices like plasma?

  • Methodological Answer: Central composite rotatable design (CCRD) is applied to optimize voltammetric parameters (e.g., scan rate, pH, nanoparticle content). For example, gold nanoparticle-modified electrodes enable detection limits of 46 nM for this compound in the presence of acetaminophen. Variables are validated using cyclic voltammetry and impedance spectroscopy .

Q. How does this compound’s neuroprotective mechanism involve BDNF upregulation?

  • Methodological Answer: Topical this compound (e.g., 0.5% solution) is applied before retinal ischemia induction (e.g., intraocular pressure elevation). Post-treatment, BDNF mRNA levels are quantified via RT-PCR, while neuroprotection is assessed via immunohistochemistry (e.g., choline acetyltransferase preservation) and electroretinogram (ERG) b-wave recovery .

Q. Why do in vitro and in vivo models show contradictory cytotoxic effects of this compound on corneal cells?

  • Methodological Answer: In vitro studies (e.g., human corneal endothelial cells) demonstrate apoptosis via DNA fragmentation and TEM, while in vivo cat models show milder effects (e.g., reduced cell density). Discrepancies arise from differences in drug exposure duration, species-specific metabolism, and compensatory mechanisms in vivo .

Q. What techniques resolve this compound enantiomers in pharmaceutical formulations?

  • Methodological Answer: Chiral HPLC with teicoplanin-based stationary phases (Chirobiotic T) separates S- and R-enantiomers. Fluorescence detection (λexem = 275/305 nm) achieves baseline resolution (retention times: 11.3 min for S-, 12.6 min for R-). Validation includes linearity (10–500 ng/mL), recovery (97–102%), and robustness testing .

Q. Methodological Considerations

Q. How to design behavioral studies investigating this compound’s CNS effects?

  • Methodological Answer: Contextual fear conditioning in mice evaluates memory retrieval. This compound (1 mg/kg, subcutaneous) is administered pre-test, with outcomes compared to atenolol (blood-brain barrier impermeability control). Plasma and brain drug levels are quantified via HPLC to confirm CNS penetration .

Q. What controls are critical when assessing this compound’s cardioselectivity in vivo?

  • Methodological Answer: Compare this compound’s β1-selectivity against non-selective blockers (e.g., propranolol) using isoproterenol-induced tachycardia models. Insulin-induced hypoglycemia tests confirm minimal β2 effects (e.g., no hypoglycemia prolongation). Dose adjustments (e.g., 5 mg in elderly) account for bradycardia risks .

属性

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUTZDMDHAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-19-8 (hydrochloride)
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022674
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.98e-02 g/L
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Betaxolol selectively blocks catecholamine stimulation of beta(1)-adrenergic receptors in the heart and vascular smooth muscle. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension. Betaxolol can also competitively block beta(2)-adrenergic responses in the bronchial and vascular smooth muscles, causing bronchospasm.
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

63659-18-7
Record name Betaxolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63659-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaxolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAXOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ZR1R6RZ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70-72 °C, 70 - 72 °C
Record name Betaxolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00195
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Betaxolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

reacting 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-2,3-epoxypropane with isopropylamine to produce Betaxolol; and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.25 g of 2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine from Example 4 was dissolved in a mixture of 10 mLs isopropanol, 10 mLs 5% aqueous hydrochloric acid. It was stirred at room temperature for 16 hrs. The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid was added. The aqueous phase was washed with 15 mLs of toluene then basified and extracted twice with 10 mL portions of toluene. After removal of the solvent under reduced pressure 1.3 g of white solid was obtained (74% crude yield of betaxolol base). Betaxolol base was converted into its hydrochloride salt by dissolution in toluene and treatment with 1 equivalent of hydrochloric acid in isopropanol. Upon removal of isopropanol under reduced pressure and cooling of the toluene solution the hydrochloride salt of betaxolol was obtained. This solid is recrystallized twice from acetone, 4 mL/g, the second time with charcoal treatment to give a white crystalline solid with a melting point of 111.5°-112.5° C.
Name
2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of compound of formula (1) (1 g, 0.003 mol) in dry toluene (5 ml), diethylzinc (1.1 M solution in toluene, 14 ml, 0.017 mol) was added at 0° C. under nitrogen atmosphere followed by diiodomethane (1.38 ml, 0.017 mol). The reaction was stirred for 16 h at 0° C. and poured over cold aqueous solution of ammonium chloride. The organic layer was separated and the aqueous layer extracted repeatedly with toluene. The combined organic layer was washed with a solution of sodium thiosulphate, dried over anhydrous sodium sulphate, filtered and concentrated to yield racemic betaxolol of formula (2) 1.6 g (84%) mp 70 –72° C. as a white solid.
Name
( 1 )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betaxolol
Reactant of Route 2
Reactant of Route 2
Betaxolol
Reactant of Route 3
Reactant of Route 3
Betaxolol
Reactant of Route 4
Reactant of Route 4
Betaxolol
Reactant of Route 5
Betaxolol
Reactant of Route 6
Reactant of Route 6
Betaxolol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。